Ethyl henicosa-6,9,12,15,18-pentaenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of heneicosapentaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl henicosa-6,9,12,15,18-pentaenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, ethers, and other ester derivatives.
Scientific Research Applications
Ethyl henicosa-6,9,12,15,18-pentaenoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl henicosa-6,9,12,15,18-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate signaling pathways by acting as a ligand for specific receptors or enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl eicosapentaenoate: A similar compound with five double bonds but a shorter carbon chain.
Ethyl docosahexaenoate: Contains six double bonds and a longer carbon chain.
Ethyl linoleate: Contains two double bonds and is a shorter chain ester
Uniqueness
Ethyl henicosa-6,9,12,15,18-pentaenoate is unique due to its specific arrangement of five conjugated double bonds, which imparts distinct chemical and biological properties compared to other polyunsaturated fatty acid esters .
Properties
Molecular Formula |
C23H36O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
ethyl henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3 |
InChI Key |
RKAKAVQIMCZXPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Origin of Product |
United States |
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